molecular formula C10H11N3O3 B8749622 4-Ethoxy-2-methyl-2H-pyrazolo[3,4-b]pyridine-5-carboxylic acid CAS No. 61627-39-2

4-Ethoxy-2-methyl-2H-pyrazolo[3,4-b]pyridine-5-carboxylic acid

Cat. No. B8749622
CAS RN: 61627-39-2
M. Wt: 221.21 g/mol
InChI Key: UYPRXOMXFRPRKQ-UHFFFAOYSA-N
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Patent
US04038283

Procedure details

28.5 g. of 4-ethoxy-2 -methyl-2H-pyrazolo[3,4-b]pyridine-5-carboxylic acid, ethyl ester, hydrochloride from Example 2 and 15 g. of potassium hydroxide are refluxed in 100 ml. of ethanol for 10 hours. The solvent is then distilled off and the residue is dissolved in 20 ml. of water. Acetic acid is added and a precipitate of 16 g. of 4-ethoxy-2-methyl-2H-pyrazolo[3,4-b]pyridine-5-carboxylic acid; m.p. 222°-225° (DMF); is obtained.
Name
4-ethoxy-2 -methyl-2H-pyrazolo[3,4-b]pyridine-5-carboxylic acid, ethyl ester, hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.[CH2:2]([O:4][C:5]1[C:6]2[C:7](=[N:16][N:17]([CH3:19])[CH:18]=2)[N:8]=[CH:9][C:10]=1[C:11]([O:13]CC)=[O:12])[CH3:3].[OH-].[K+]>C(O)C>[CH2:2]([O:4][C:5]1[C:6]2[C:7](=[N:16][N:17]([CH3:19])[CH:18]=2)[N:8]=[CH:9][C:10]=1[C:11]([OH:13])=[O:12])[CH3:3] |f:0.1,2.3|

Inputs

Step One
Name
4-ethoxy-2 -methyl-2H-pyrazolo[3,4-b]pyridine-5-carboxylic acid, ethyl ester, hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.C(C)OC=1C=2C(N=CC1C(=O)OCC)=NN(C2)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The solvent is then distilled off
DISSOLUTION
Type
DISSOLUTION
Details
the residue is dissolved in 20 ml
ADDITION
Type
ADDITION
Details
Acetic acid is added
CUSTOM
Type
CUSTOM
Details
is obtained

Outcomes

Product
Name
Type
Smiles
C(C)OC=1C=2C(N=CC1C(=O)O)=NN(C2)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.